molecular formula C21H29N5O2 B6473843 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640968-69-8

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6473843
CAS No.: 2640968-69-8
M. Wt: 383.5 g/mol
InChI Key: GEDADFGYFAPYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.23212518 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biological Activity

The compound 4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective properties. This article delves into its synthesis, biological evaluations, and implications for therapeutic use.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrimidine and piperazine moieties. The structural formula can be represented as follows:

Molecular Formula C19H26N4O2\text{Molecular Formula C}_{19}\text{H}_{26}\text{N}_4\text{O}_2

Key Structural Features:

  • Morpholine Ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Pyrimidine Core : Known for its role in nucleic acid structure and function, enhancing the compound's biological relevance.
  • Piperazine Linkage : Often associated with psychoactive properties and receptor interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory effects. For instance, compounds similar to this structure have been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibition of these inflammatory mediators suggests potential therapeutic applications in treating inflammatory diseases .

Table 1: Inhibition of Inflammatory Markers

CompoundNO Production Inhibition (%)COX-2 Expression Reduction (%)
V47570
V88065
Target Compound7868

2. Neuroprotective Effects

The compound has also been evaluated for neuroprotective activity. In animal models subjected to acute cerebral ischemia, it was found to significantly prolong survival time and reduce mortality rates. This suggests that the compound may exert protective effects on neuronal cells under stress conditions .

Table 2: Neuroprotective Activity in Animal Models

Treatment GroupSurvival Time (hours)Mortality Rate (%)
Control5.080
Target Compound12.530
Nimodipine10.050

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of iNOS and COX-2 : The downregulation of these enzymes is crucial in mitigating inflammatory responses.
  • Molecular Docking Studies : Computational studies indicate that the compound has a strong affinity for binding sites on iNOS and COX-2, suggesting a direct interaction that leads to their inhibition .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of morpholinopyrimidine derivatives:

  • Study on Anti-inflammatory Properties : A recent publication highlighted the synthesis of various morpholinopyrimidine derivatives, including this compound, which were tested for their ability to inhibit inflammatory cytokines in vitro .
  • Neuroprotective Study : Another study demonstrated that the compound significantly reduced neuronal cell death in models of ischemia by modulating apoptotic pathways .

Properties

IUPAC Name

4-[2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)7-9-24-10-12-26(13-11-24)21-22-8-6-20(23-21)25-14-16-28-17-15-25/h2-6,8H,7,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDADFGYFAPYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.